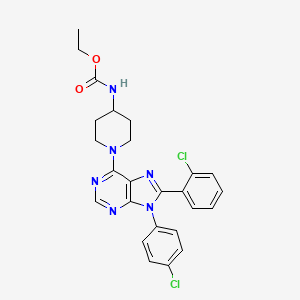

Diphenyl purine derivative 4

Description

Contextualization of Purine (B94841) Scaffolds in Chemical Biology and Biomedical Research

The purine, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is a fundamental structural motif in the chemistry of life. rsc.orgrsc.org Its derivatives, most notably adenine (B156593) and guanine, are essential building blocks of nucleic acids (DNA and RNA), making them central to the storage and transmission of genetic information. rsc.orgnih.gov Beyond this primary role, purine-based molecules are integral to cellular metabolism and signaling. Adenosine triphosphate (ATP), for instance, is the primary energy currency of the cell, while other purine nucleotides act as signaling molecules in various intracellular transduction pathways. rsc.orgexplorationpub.com

In the realm of chemical biology and biomedical research, the purine scaffold is recognized as a "privileged" structure. nih.govacs.org This term reflects its ability to serve as a versatile framework for the design of a wide array of biologically active compounds that can interact with multiple, diverse biological targets. rsc.org The inherent biocompatibility and the rich chemical functionality of the purine ring system allow for systematic modifications, enabling chemists to develop potent and selective modulators of enzyme and receptor function. rsc.org Consequently, purine derivatives have been successfully developed into therapeutic agents for a range of diseases, including cancer and viral infections, primarily by acting as antimetabolites or kinase inhibitors. rsc.orgresearchgate.net The continuous exploration of purine chemistry is driven by the vast potential to create novel molecular tools and drug candidates targeting numerous aspects of cellular function and pathology. numberanalytics.comrsc.org

The Emergence of Diphenyl Purine Derivatives as Investigational Compounds and Chemical Probes

Within the broad class of purine-based compounds, diphenyl purine derivatives have emerged as a significant area of investigation, particularly in the context of G protein-coupled receptor (GPCR) modulation. nih.govnih.gov This specific subclass is characterized by the presence of two phenyl groups attached to the core purine structure. Medicinal chemistry campaigns have focused on this scaffold to develop highly selective antagonists for specific receptor targets.

A prominent example of their application is in the development of antagonists for the cannabinoid receptor 1 (CB1). nih.govacs.org While early CB1 antagonists showed therapeutic promise for conditions like obesity, their clinical development was often halted by adverse side effects related to the central nervous system (CNS). acs.orgnih.gov This challenge spurred the design of peripherally selective antagonists—compounds that act on CB1 receptors in peripheral tissues (such as in the liver, adipose tissue, and muscle) without crossing the blood-brain barrier (BBB) and causing CNS-related effects. nih.govnih.gov Diphenyl purine derivatives have been instrumental in this effort, serving as a key chemical series for synthesizing and evaluating peripherally restricted CB1 antagonists. nih.govnih.gov Their structural properties can be fine-tuned to increase molecular weight and topological polar surface area (TPSA), characteristics that limit CNS penetration while retaining high affinity for the target receptor. nih.gov As such, these compounds have become valuable as investigational tools and chemical probes to dissect the roles of peripheral CB1 receptors in various diseases. smolecule.comresearchgate.net

Rationale for Focused Investigation of Diphenyl Purine Derivative 4 within the Purine Class

The focused investigation of this compound stems from its specific development as a potential therapeutic agent targeting the cannabinoid receptor 1 (CB1). idrblab.netidrblab.net Identified in patent literature as a compound with potential applications in treating obesity, it represents a concrete example of the strategic drug design efforts centered on the diphenyl purine scaffold. idrblab.net The primary rationale for its investigation is its role as a CB1 antagonist, a class of drugs explored for their ability to modulate energy metabolism. idrblab.net

This compound, also cataloged under the identifier CHEMBL2436754, is part of a series of compounds designed to achieve peripheral selectivity. nih.govontosight.ai The overarching goal was to create a molecule that could provide the therapeutic benefits of CB1 antagonism in peripheral tissues, such as reducing hepatic steatosis and improving insulin (B600854) sensitivity, without the psychiatric side effects associated with first-generation, brain-penetrant antagonists. nih.govnih.gov The study of this specific derivative allows researchers to explore the structure-activity relationships (SAR) within the diphenyl purine class, providing insights into how specific chemical modifications influence potency, selectivity, and pharmacokinetic properties like BBB permeability. nih.gov Therefore, this compound serves as a case study in the rational design of peripherally restricted drugs and highlights the utility of the diphenyl purine scaffold in addressing complex pharmacological challenges.

Research Findings on Diphenyl Purine Derivatives

The table below summarizes key data for representative diphenyl purine derivatives investigated as CB1 receptor antagonists. The data highlights efforts to optimize compounds for peripheral selectivity by modifying the purine core to increase the topological polar surface area (TPSA) and limit brain penetration, while maintaining high binding affinity for the CB1 receptor.

| Compound Name | Molecular Weight | TPSA (Ų) | CB1 Binding Affinity (Ke, nM) | Permeability (A-B, %) | Brain/Plasma Ratio |

| Otenabant (1) | 487.01 | 79.4 | 0.8 | ~40 | Not specified as low |

| Diphenyl purine 2 | >500 | 101 | Not specified | 6 | 0.05 - 0.11 |

| Diphenyl purine 9 | Not specified | 90 | 9 | 6 | Not specified |

Data sourced from studies on peripherally selective CB1 antagonists. nih.govnih.gov Otenabant is included as a reference compound that penetrates the CNS. Lower permeability (apical to basal, A-B) in cell-based assays (like MDCK-mdr1) and a low brain-to-plasma concentration ratio are indicative of reduced CNS penetration.

Structure

3D Structure

Properties

Molecular Formula |

C25H24Cl2N6O2 |

|---|---|

Molecular Weight |

511.4 g/mol |

IUPAC Name |

ethyl N-[1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]piperidin-4-yl]carbamate |

InChI |

InChI=1S/C25H24Cl2N6O2/c1-2-35-25(34)30-17-11-13-32(14-12-17)23-21-24(29-15-28-23)33(18-9-7-16(26)8-10-18)22(31-21)19-5-3-4-6-20(19)27/h3-10,15,17H,2,11-14H2,1H3,(H,30,34) |

InChI Key |

YNFZOBCSHAKXPA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Diphenyl Purine Derivative 4

Strategic Approaches to the Synthesis of the Diphenyl Purine (B94841) Core

The construction of the diphenyl purine core is a foundational step that relies on established principles of heterocyclic chemistry, often involving the sequential assembly of the pyrimidine (B1678525) and imidazole (B134444) rings or the modification of a pre-existing purine scaffold. rsc.orgresearchgate.netwikipedia.org

Multi-Step Reaction Sequences and Key Precursor Utilization

The synthesis of a diphenyl purine derivative typically commences from readily available pyrimidine or imidazole precursors. rsc.orgresearchgate.net A common strategy involves the use of substituted diaminopyrimidines which can undergo cyclization to form the purine ring system. nih.gov For instance, the synthesis can start from a commercially available compound like 2,6-dichloropurine, which serves as a versatile starting material. nih.govmdpi.com

One general approach involves the following key steps:

Initial Functionalization of a Pyrimidine Ring: A suitably substituted pyrimidine, often a diaminopyrimidine, is the starting point. nih.gov For example, 4,6-dichloro-5-nitropyrimidine (B16160) can be reduced to 5-amino-4,6-dichloropyrimidine. nih.gov

Introduction of the First Phenyl Group: One of the phenyl groups can be introduced via a nucleophilic aromatic substitution (SNAr) reaction on a halopurine precursor.

Imidazole Ring Formation: The imidazole portion of the purine is then constructed. This can be achieved through condensation reactions with appropriate reagents. rsc.org For example, a diaminopyrimidine can be reacted with an aldehyde to form the fused imidazole ring. rsc.org

Introduction of the Second Phenyl Group: The second phenyl group can be introduced at a different position, often through cross-coupling reactions like the Suzuki-Miyaura reaction, which utilizes arylboronic acids in the presence of a palladium catalyst. avcr.cz

Another key precursor strategy involves starting with diaminomaleonitrile (B72808) (DAMN). rsc.orgresearchgate.net Reaction of DAMN with isocyanates or isothiocyanates can lead to urea (B33335) or thiourea (B124793) derivatives, which are then cyclized to form the purine scaffold. rsc.org

Regioselective Functionalization Techniques on the Purine Nucleus

Achieving regioselectivity—the ability to functionalize a specific position on the purine ring—is a significant challenge due to the presence of multiple reactive nitrogen and carbon atoms. rsc.orgacs.org Various techniques have been developed to control the site of chemical modification.

C-H Activation: Direct C-H activation/arylation is a powerful tool for introducing aryl groups at specific carbon atoms of the purine core, such as C8. nih.gov This method often employs transition metal catalysts like palladium or copper. nih.gov For instance, Pd-catalyzed direct C8-H arylation of 6-phenyl-7-deazapurine analogues has been reported, as well as Ir-catalyzed C-H borylation followed by Suzuki coupling to achieve high yields of 8-arylated products. nih.gov

Halogenation and Cross-Coupling: The introduction of a halogen atom at a specific position (e.g., C2, C6, or C8) provides a handle for subsequent cross-coupling reactions. avcr.czoup.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura (using organoboron reagents) and Sonogashira (using terminal alkynes) couplings, are widely used to introduce carbon-based substituents with high regioselectivity. avcr.czoup.com For example, reactions of di- and trihalopurines can be regioselective, allowing for the synthesis of di- or trisubstituted purines with different substituents. oup.com

N-Alkylation: The alkylation of the purine ring can occur at different nitrogen atoms (N7 or N9). acs.orgnih.gov Direct alkylation often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and major product. acs.org However, specific conditions can be employed to favor the N7 isomer. For example, a method for direct N7 regioselective tert-alkylation of 6-substituted purines has been developed using N-trimethylsilylated purines and a tert-alkyl halide with SnCl4 as a catalyst. acs.orgnih.gov

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired diphenyl purine derivative. avcr.cznumberanalytics.comclockss.org This involves a systematic variation of several parameters.

Catalyst and Ligand Selection: The choice of catalyst and, if applicable, the corresponding ligand is paramount in transition metal-catalyzed reactions. For instance, in Suzuki-Miyaura reactions, different palladium catalysts and phosphine (B1218219) ligands can significantly impact the reaction efficiency and regioselectivity. avcr.cz

Solvent and Base: The solvent can influence the solubility of reactants and the reaction rate. Anhydrous conditions using a non-polar solvent like toluene (B28343) with a solid base such as K2CO3 have proven effective for some Suzuki-Miyaura reactions of halopurines. avcr.cz The choice of base is also crucial; for example, ethylenediamine (B42938) has been shown to be an effective catalyst for certain one-pot, three-component Mannich-type reactions involving purines. clockss.org

Temperature and Reaction Time: These parameters are often interdependent. Increasing the temperature can accelerate the reaction but may also lead to the formation of byproducts. clockss.org For example, in a specific Mannich-type reaction, the optimal temperature was found to be 15–20 °C, with higher temperatures leading to decreased yields. clockss.org Optimization of reaction time ensures the completion of the reaction without significant degradation of the product. clockss.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. numberanalytics.com

Table 1: Examples of Optimized Reaction Conditions for Purine Synthesis

| Reaction Type | Key Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Halopurines, Arylboronic acids | Pd catalyst, K₂CO₃ | Toluene (anhydrous) | - | - | avcr.cz |

| Mannich-type Reaction | 6-chloro-9H-purine, Propionaldehyde, Diethyl malonate | Ethylenediamine (50 mol%) | Water | 15-20 | 90 | clockss.org |

| Direct C8-H Arylation | Purine nucleosides, Aryl halides | Pd(cat.)/Cu(stoich), Cs₂CO₃ | DMF | - | Up to 99 | nih.gov |

| SNAr Reaction | 6-chloropurine, Methyl indole | TfOH (0.5-1.0 equiv) | HFIP | - | Excellent | researchgate.net |

Derivatization and Analogue Synthesis of Diphenyl Purine Derivative 4

Once the diphenyl purine core is synthesized, further derivatization can be performed to create a library of analogues for structure-activity relationship (SAR) studies. nih.govgoogle.com

Modification Strategies for Purine Ring Substituents

The substituents on the purine ring can be modified to fine-tune the properties of the molecule. acs.orgnih.govnih.gov

Modification at C6: The C6 position is a common site for modification. A 6-chloro substituent is a versatile handle that can be displaced by various nucleophiles. nih.gov For example, reaction with amines (e.g., piperidine (B6355638) derivatives) in the presence of a base like triethylamine (B128534) in a solvent such as ethanol (B145695) can introduce different N-linked substituents. nih.gov

Modification at C2 and C8: Similar to the C6 position, substituents at C2 and C8 can be introduced or modified using cross-coupling reactions or nucleophilic substitution, depending on the nature of the starting material. oup.com

Modification at N9: The N9 position is frequently alkylated or arylated. This can be achieved by reacting the purine with an appropriate halide in the presence of a base like potassium carbonate in a solvent like DMF. rsc.org

Introduction of Diverse Chemical Moieties and Linkers

To explore a wider chemical space, various chemical moieties and linkers can be attached to the diphenyl purine scaffold. rsc.orgnih.gov

Introduction of Amide and Sulfonamide Groups: These functional groups can be introduced by reacting an amino-functionalized purine derivative with an appropriate acyl chloride, sulfonyl chloride, or isocyanate. nih.gov For instance, a primary amine on a substituent can be reacted with methanesulfonyl chloride or an isocyanate to form sulfonamides and ureas, respectively. nih.gov

Introduction of Spacers: Different linker lengths and compositions can be introduced to connect the purine core to other functional groups. nih.gov This can be achieved by using bifunctional reagents or by building the linker step-wise.

Introduction of Heterocyclic Rings: Other heterocyclic rings can be attached to the purine core to create more complex structures. This can be accomplished through various synthetic strategies, including condensation and coupling reactions. rsc.orgrsc.org

Table 2: Strategies for Derivatization of a Purine Core

| Position of Modification | Reaction Type | Reagents | Functional Group Introduced | Reference |

|---|---|---|---|---|

| C6 | Nucleophilic Aromatic Substitution | Amines (e.g., Piperidine), Triethylamine | Amino groups | nih.gov |

| N9 | Alkylation | Alkyl halides, K₂CO₃ | Alkyl groups | rsc.org |

| Substituent Amine | Acylation/Sulfonylation | Isocyanates, Methanesulfonyl chloride | Ureas, Sulfonamides | nih.gov |

| C8 | C-H Arylation | Aryl halides, Pd/Cu catalyst | Aryl groups | nih.gov |

Stereochemical Considerations in Derivative Synthesis

The biological activity of chiral molecules is often highly dependent on their stereochemistry. acs.org Consequently, the synthesis of specific stereoisomers of diphenyl purine derivatives is a critical consideration in medicinal chemistry. rjpbr.com The creation or presence of chiral centers, particularly in substituents attached to the purine core, necessitates stereocontrolled synthetic strategies or the resolution of racemic mixtures.

Several advanced methodologies are employed to achieve enantiomeric purity in purine derivatives. One powerful approach is enzyme-catalyzed dynamic kinetic resolution. This method can be used for the one-pot asymmetric synthesis of substituted purine derivatives, offering a scalable and efficient route to chiral products. researchgate.net For instance, enzymes like halohydrin dehalogenase have been utilized in the catalytic asymmetric synthesis of enantioenriched azido (B1232118) alcohols, which serve as chiral precursors for optically pure purine derivatives. mdpi.com The choice of enzyme can even control regioselectivity, such as N-9 versus N-7 substitution on the purine ring, a significant challenge in traditional organic synthesis. researchgate.net

Asymmetric dearomative [3 + 2] cycloaddition reactions represent another strategy to introduce chirality. acs.org These reactions, often catalyzed by transition metals like Nickel(II), can build complex chiral scaffolds, such as oxazolo[4,3-f]purine systems, from achiral purine precursors. acs.org

When a synthesis results in a racemic mixture, chiral resolution is required to separate the enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a widely used and effective method for this purpose. acs.orgnih.govgoogle.com The selection of the chiral stationary phase is crucial for achieving good separation. google.com For example, the resolution of racemic oxazolo[4,3-f]purine derivatives has been successfully accomplished using chiral HPLC, allowing for the isolation and subsequent biological evaluation of individual enantiomers. acs.org The absolute configuration of the separated enantiomers can then be determined using techniques like circular dichroism spectroscopy. acs.org

Purification and Analytical Techniques for Synthetic Products

The isolation and characterization of synthesized diphenyl purine derivatives are essential steps to ensure the purity and confirm the chemical structure of the target compounds. A combination of chromatographic and spectroscopic techniques is routinely employed. nih.govnih.gov

Purification Techniques

Column chromatography is the most common method for purifying crude reaction products. mdpi.comnih.gov The choice of stationary and mobile phases is dictated by the polarity of the synthesized derivative. teledynelabs.com

Normal-Phase Chromatography : For relatively non-polar purine derivatives, particularly those with large non-polar substituents like benzyl (B1604629) groups, flash chromatography on silica (B1680970) gel is effective. teledynelabs.com Typical eluent systems consist of varying gradients of ethyl acetate (B1210297) in hexane. nih.govgoogle.comacs.org For more polar compounds, solvent systems such as dichloromethane (B109758) and methanol (B129727) are used. mdpi.comteledynelabs.com In some cases, a basic modifier like triethylamine is added to the eluent to prevent peak tailing and improve separation on the acidic silica gel. teledynelabs.com

Reversed-Phase Chromatography : For highly polar or ionic purine derivatives, reversed-phase chromatography, typically on C18-functionalized silica, is the method of choice. teledynelabs.com The mobile phase usually consists of a mixture of water and an organic solvent like methanol or acetonitrile. Modifiers such as trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase to ensure sharp chromatographic peaks. teledynelabs.com

Other Techniques : In addition to silica gel, other stationary phases like aluminum oxide are also used for column chromatography. nih.gov Thin-layer chromatography (TLC) is used extensively to monitor the progress of reactions and to identify the appropriate solvent system for column chromatography purification. nih.gov

Table 1: Common Chromatographic Purification Strategies for Purine Derivatives

| Polarity of Derivative | Stationary Phase | Typical Eluent System | Modifier Example | Citation |

|---|---|---|---|---|

| Low to Medium Polarity | Silica Gel | Hexane/Ethyl Acetate | Triethylamine | teledynelabs.com |

| Medium to High Polarity | Silica Gel | Dichloromethane/Methanol | Triethylamine | mdpi.comteledynelabs.com |

| High Polarity / Ionic | C18-functionalized Silica | Water/Acetonitrile or Water/Methanol | Trifluoroacetic Acid (TFA) | teledynelabs.com |

Analytical Techniques

Once purified, the identity and purity of the diphenyl purine derivatives are confirmed using a suite of analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the primary tools for structural elucidation. nih.govnih.gov Chemical shifts (δ) and coupling constants (J) provide detailed information about the molecular framework, the position of substituents, and the number of protons and carbons in unique chemical environments. nih.govmdpi.com

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition. cdnsciencepub.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is a key technique for assessing the purity of the final compound. acs.orgnih.gov By comparing the retention time of the synthesized product to that of a known standard (if available) and analyzing the peak area, the purity can be accurately quantified.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within the molecule by detecting the vibrations of characteristic bonds. cdnsciencepub.comscielo.brresearchgate.net

Thermal Analysis : Techniques like Thermogravimetry (TG) and Differential Thermal Analysis (DTA) can provide information about the thermal stability and decomposition profile of the purine compounds. scielo.brresearchgate.net

Elemental Analysis : This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the compound, providing further confirmation of the empirical and molecular formula. nih.gov

Table 2: Key Analytical Techniques for Characterization of Purine Derivatives

| Technique | Purpose | Information Obtained | Citations |

|---|---|---|---|

| ¹H and ¹³C NMR | Structural Elucidation | Connectivity of atoms, chemical environment of H and C nuclei | nih.govnih.govmdpi.com |

| Mass Spectrometry (MS/HRMS) | Molecular Weight & Formula Determination | Molecular ion peak (M+), fragmentation patterns, exact mass | nih.govcdnsciencepub.com |

| HPLC | Purity Assessment | Retention time, peak purity, quantification | acs.orgnih.gov |

| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic bond vibrations | cdnsciencepub.comscielo.brresearchgate.net |

| Thermal Analysis (TG/DTA) | Thermal Stability | Mass loss as a function of temperature, phase transitions | scielo.brresearchgate.net |

Molecular and Cellular Mechanisms of Action of Diphenyl Purine Derivative 4

Identification and Characterization of Primary Molecular Targets

Diphenyl purine (B94841) derivative 4, also identified as CHEMBL2436754, is a synthetic compound recognized for its potential as a modulator of biological pathways. ontosight.ai Its core structure consists of a purine ring system, a key component of nucleic acids, which is a versatile scaffold for developing therapeutic agents. ontosight.aimdpi.com This scaffold has been a focus in the design of molecules targeting a variety of diseases. uminho.pt

Receptor Binding Affinity and Selectivity Profiling

Diphenyl purine derivative 4 has been primarily investigated as an antagonist of the Cannabinoid Receptor 1 (CB1). nih.govresearchgate.netnih.gov The CB1 receptor, a G protein-coupled receptor (GPCR), is predominantly found in the central nervous system but also in various peripheral tissues. nih.gov Research efforts have been directed towards developing peripherally selective CB1 antagonists to avoid central nervous system-related side effects. nih.govresearchgate.netacs.org

Studies on analogues of this compound have shown potent and selective antagonism for the CB1 receptor over the CB2 receptor. For instance, compound 9, an analogue, demonstrated over 50-fold selectivity for CB1 over CB2. nih.govresearchgate.net The binding affinity of these derivatives is typically determined through radioligand displacement assays, such as using [3H]CP55940. researchgate.netnih.gov The antagonist activity is often measured by a compound's ability to shift the concentration-response curve of a CB1 agonist. nih.gov

The following table displays the binding affinities and selectivity of some diphenyl purine derivatives at cannabinoid receptors.

| Compound | CB1 Ke (nM) | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB2 Ki / CB1 Ki) |

| 8 | <10 | <20 | >1000 | >50 |

| 9 | <10 | <20 | >1000 | >50 |

| 10 | <10 | <20 | >1000 | >50 |

| 12 | <10 | <20 | 500-1000 | 25-50 |

| 14 | <10 | <20 | >1000 | >50 |

Data sourced from studies on peripherally selective diphenyl purine antagonists of the CB1 receptor. nih.gov

Enzymatic Inhibition/Activation and Kinetic Analysis

The diphenyl purine scaffold is a known constituent of small molecules that act as kinase inhibitors. ontosight.aiimtm.cz Dysregulation of kinases is implicated in various diseases, including cancer. imtm.cz While specific kinetic analysis for this compound is not detailed in the provided results, related purine derivatives have been shown to inhibit various kinases, such as cyclin-dependent kinases (CDKs), Src, and VEGFR2. imtm.cz The substitution pattern at the C-2, C-6, and N-9 positions of the purine ring is crucial for achieving enhanced binding affinity and selectivity towards specific kinases. imtm.cz

Some purine derivatives function as antimetabolites, interfering with DNA synthesis and inhibiting rapid cell division. uminho.pt For example, 6-thioguanine (B1684491) and 6-mercaptopurine (B1684380) are purine analogs used in cancer therapy. uminho.pt

Modulation of Specific Protein Interactions

The mechanism of action for this compound involves interaction with specific biological targets, potentially modulating protein-protein interactions. ontosight.ai The complex structure, featuring a purine core with chlorophenyl groups and a piperidine (B6355638) ring, suggests it is designed for specific interactions. ontosight.aiontosight.ai

Analogues of this derivative have been shown to modulate the activity of the Smoothened (SMO) receptor, a key component of the Hedgehog (HH) signaling pathway. mdpi.com For example, compound 4s, a purine derivative, acts as a SMO antagonist. mdpi.com This antagonism leads to the downregulation of downstream targets like PTCH and GLI1. mdpi.com

Perturbation of Intracellular Signaling Pathways

This compound and related compounds are known to perturb intracellular signaling pathways, contributing to their biological effects. ontosight.ai The purine scaffold is a key element in molecules that modulate pathways involved in cell proliferation, differentiation, and apoptosis. tandfonline.com

Impact on Cell Cycle Regulation

Certain purine derivatives have been shown to induce cell cycle arrest. mdpi.com For instance, compound 4s, a Smoothened antagonist with a purine scaffold, was found to cause cell cycle arrest in cancer cells. mdpi.com Similarly, other 2,6-diamino-substituted purine derivatives, related to reversine, have been demonstrated to interfere with cancer cell cycle progression by inhibiting Aurora kinases. mdpi.com The inhibition of these kinases, which are crucial for mitotic regulation, can lead to a halt in the cell cycle. mdpi.com

Induction of Apoptosis and Cell Death Pathways

Diphenyl purine derivatives and their analogues have been shown to induce apoptosis in various cancer cell lines. mdpi.comtandfonline.com Compound 4s, for example, significantly increased early apoptosis in HT29 colon cancer cells. mdpi.com This apoptotic effect was more potent than that observed with vismodegib, another SMO antagonist. mdpi.com

The induction of apoptosis is a key mechanism for the anticancer activity of many purine-based compounds. tandfonline.commdpi.com Flow cytometry analysis using Annexin V-FITC/PI staining is a common method to confirm and quantify apoptosis. mdpi.com The apoptotic cascade can be initiated through either the extrinsic or intrinsic pathways, often involving the activation of caspases. tandfonline.com Some purine derivatives have been observed to induce apoptosis at specific phases of the cell cycle, such as the G0/G1 phase. rsc.org

The following table summarizes the effects of a related purine derivative (compound 4s) on cell viability and apoptosis.

| Treatment | Cell Viability (%) | Early Apoptosis (%) |

| Untreated Control | 95.7 | 2.7 |

| Compound 4s (19 µM, 12h) | 33.8 | 64.6 |

| Vismodegib | No significant difference from control | No significant difference from control |

Data from a study on a new Smoothened antagonist bearing a purine scaffold. mdpi.com

Influence on Cell Proliferation and Viability

Research into diphenyl purine derivatives has revealed significant effects on the proliferation and viability of various cell lines, particularly cancer cells. Studies on specific analogs, identified as compounds 4b and 4s , highlight their cytostatic and cytotoxic potential.

Compound 4s , a purine derivative identified as a Smoothened (SMO) antagonist, has demonstrated notable inhibitory effects on cell growth. mdpi.com It exhibits broad cytotoxic activity across a range of tumor cell lines, with IC₅₀ values indicating high potency. mdpi.com The cytotoxicity of 4s was found to be more pronounced in tumor cells compared to non-cancerous cell lines, suggesting a degree of selectivity. mdpi.com For instance, after a 72-hour treatment, compound 4s showed significant cytotoxicity in six different cancer cell lines while exhibiting less than 50% cytotoxicity in HEK293 control cells. mdpi.com

The mechanism behind this reduction in viability involves the induction of apoptosis and cell cycle arrest. mdpi.com In HT29 colon cancer cells, treatment with 4s at a concentration of 19 µM led to a significant decrease in the S phase population by 12% and a corresponding increase in the G₀/G₁ phase by 24%, as determined by flow cytometry. mdpi.com Furthermore, apoptosis assays using Annexin V-FITC/PI staining showed that 4s induces apoptosis in a dose-dependent manner in all tested cancer cell lines. mdpi.com A 12-hour treatment with 19 µM 4s dramatically reduced the viability of HT29 cells from approximately 95.7% to 33.8%, with a substantial increase in early apoptotic cells. mdpi.com

Another purine analog, compound 4b , was evaluated for its antiproliferative activity against several human cancer cell lines. mdpi.com While its effects were generally modest, it demonstrated measurable growth inhibition. mdpi.com This suggests that even structurally related purine derivatives can have varied efficacy, possibly due to differences in cellular permeability or target affinity. mdpi.com The modest activity of 4b was hypothesized to be related to its lower lipophilicity, which could limit its ability to cross cell membranes. mdpi.com

Table 1: In Vitro Cytotoxicity (IC₅₀) of Diphenyl Purine Derivative 4s Data shows the concentration of compound 4s required to inhibit the growth of various cell lines by 50% after 72 hours of treatment.

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| HT29 | Colon Adenocarcinoma | 1.3 |

| PANC-1 | Pancreatic Carcinoma | 15 |

| A375 | Malignant Melanoma | 7.5 |

| MDA-MB-231 | Breast Adenocarcinoma | 12.5 |

| PC-3 | Prostate Adenocarcinoma | 5 |

| A549 | Lung Carcinoma | 10 |

| HEK293 | Non-cancer Embryonic Kidney | >50 |

Table 2: In Vitro Antiproliferative Activity of Diphenyl Purine Derivative 4b Data shows the percentage of growth inhibition (GI) in various cancer cell lines after 72 hours of incubation with compound 4b at a 10 µM dose.

| Cell Line | Cancer Type | Growth Inhibition (%) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | <30 |

| HCT116 | Colorectal Carcinoma | <30 |

| SK-BR-3 | Breast Adenocarcinoma | <30 |

Subcellular Localization and Organelle-Specific Effects

The therapeutic or toxic effects of a compound are intrinsically linked to its ability to accumulate in specific subcellular compartments. For purine derivatives, localization studies have revealed diverse patterns of distribution, leading to organelle-specific mechanisms of action.

While direct localization data for a specific compound named "this compound" is not extensively detailed, studies on related purine analogs and structurally similar molecules provide significant insights. The subcellular targets for purine-based compounds often include the nucleus, mitochondria, and the endoplasmic reticulum. spandidos-publications.com For example, inhibitors of the heat shock protein 90 (HSP90) family, which can be purine-based, exert their effects based on the location of the HSP90 isoform they target. spandidos-publications.com HSP90α and HSP90β are found in the cytoplasm and nucleus, GRP94 resides in the endoplasmic reticulum, and TRAP-1 is located in the mitochondria. spandidos-publications.com Therefore, a purine derivative inhibiting TRAP-1 would be expected to have primary effects on mitochondrial function. spandidos-publications.com

Indeed, some purine-derived metal complexes have been shown to localize preferentially in cytoplasmic structures rather than the nucleus. acs.org One such luminescent platinum(II) complex was observed to accumulate in the cytoplasm, where it induced mitochondrial dysfunction, ultimately leading to cell death. acs.org This highlights the mitochondrion as a key organelle target for certain purine derivatives.

Furthermore, studies on fluorescent dicationic molecules, which share structural similarities with some diphenyl purine derivatives, have demonstrated accumulation in DNA-containing organelles. asm.orgresearchgate.net In trypanosomes, these compounds were found to localize in the nucleus and the kinetoplast (the mitochondrial DNA-containing structure), which is consistent with a mechanism involving DNA binding and interference with DNA-related enzymatic processes. asm.orgresearchgate.net Interestingly, these compounds also accumulated in acidocalcisomes, suggesting multiple potential sites of action within the cell. asm.orgresearchgate.net

The formation of purinosomes, which are multi-enzyme complexes for de novo purine biosynthesis, represents another aspect of subcellular organization. frontiersin.org These dynamic structures form in the cytoplasm of cells under conditions of high purine demand to increase the efficiency of the metabolic pathway. frontiersin.org While not a direct effect of an external compound, this illustrates the compartmentalization of purine-related processes within the cell.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Exploration of Structural Features Influencing Biological Activity

The biological activity of diphenyl purine (B94841) derivatives is highly dependent on the specific substitution patterns around the central purine scaffold. Research has systematically explored modifications at various positions, primarily C2, C6, and N9, to elucidate their impact on inhibitory activity against target kinases like Bcr-Abl researchgate.netnih.gov.

The presence and substitution of phenyl rings are critical for the interaction of these derivatives with the ATP-binding site of kinases. The positioning of these moieties allows them to occupy key hydrophobic pockets and form essential hydrogen bonds.

C6-Phenylamino Moiety: A phenylamino (B1219803) group at the C6 position of the purine ring has been identified as a crucial pharmacophoric element. This group is often involved in forming key hydrogen bond interactions within the kinase hinge region. For example, in Bcr-Abl inhibitors, this moiety can interact with the side chains of residues such as Leu248 and Phe317, anchoring the inhibitor in the binding site nih.gov.

N9-Aryl/Alkyl Moiety: The substituent at the N9 position extends into another region of the ATP-binding site. While not always a diphenyl group itself, this position is often occupied by groups that position an aryl moiety in a specific orientation. The nature of the group at N9, whether it's a (arenethenyl)purine or a group like cyclopropylmethyl, significantly influences the compound's ability to bind to either the active ("DFG-in") or inactive ("DFG-out") conformation of the kinase nih.govacs.org.

Substitutions on the Phenyl Rings: Modifications to the phenyl rings themselves play a significant role in modulating potency. Electron-withdrawing or donating groups can alter the electronic properties and steric profile of the molecule, leading to improved binding affinity or selectivity.

C2 Position: The C2 position is often directed towards the ribose-binding pocket of the ATP site. The size of the substituent at this position is critical. For inhibitors designed to target the inactive "DFG-out" conformation of Abl kinase, the space in this region is restricted by the glycine-rich P-loop (containing residues like Leu248 and Tyr253). Consequently, smaller substituents, or even an unsubstituted proton, are favored at the C2 position to avoid steric clashes acs.org.

C6 Position: As mentioned, an amino linker connecting a phenyl group at this position is vital. The nature of the amine and the substitution pattern on the phenyl ring are key areas for SAR exploration.

N9 Position: The substituent at the N9 position is critical for achieving high potency. Studies have shown that groups like cyclopropylmethyl are optimal for alkyl substitutions at this position, influencing how the inhibitor settles into the binding pocket nih.gov.

The following table summarizes the impact of substitutions at different positions on the purine core for Bcr-Abl inhibition.

| Position | Substituent Type | Impact on Activity | Reference |

| C2 | Small groups (e.g., H) | Favored for binding to the "DFG-out" conformation by avoiding steric clash with the P-loop. | acs.org |

| C6 | Phenylamino | Essential for hydrogen bonding with hinge region residues (e.g., Leu248, Phe317). | nih.gov |

| N9 | Cyclopropylmethyl, Arenethenyl | Influences binding conformation and overall potency. Optimal alkyl group size is important. | nih.govacs.org |

The "linkers" in this context refer to the chemical bonds and small groups connecting the phenyl moieties to the purine core. Their chemistry, length, and rigidity are determining factors for the pharmacological profile.

Linker at C6: The amino group at C6 is the most common linker. Its ability to act as a hydrogen bond donor is a key feature for anchoring the molecule.

Linker at N9: A two-atom linker between the purine N9 position and a pendant hydrophobic group has been explored to create potent dual Src/Abl inhibitors acs.org. The stereochemistry and conformational flexibility of these linkers can influence how effectively the attached moiety can access and interact with its target sub-pocket within the enzyme. Optimization of linker composition, including the introduction of heteroatoms, can also improve properties like solubility and bioavailability nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

To better understand the relationship between the structural features of diphenyl purine derivatives and their biological activity, Quantitative Structure-Activity Relationship (QSAR) models have been developed. These computational models correlate variations in the chemical structure with changes in inhibitory potency, providing predictive insights for designing new, more potent compounds mdpi.com.

For a series of 58 purine-based Bcr-Abl inhibitors, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were conducted nih.govmdpi.com. These models quantitatively map the steric, electrostatic, and hydrophobic properties of the molecules to their observed biological activity (pIC50).

The statistical validation of these models demonstrates their robustness and predictive power. For instance, a CoMSIA model for Bcr-Abl inhibitors yielded strong statistical parameters, indicating a reliable correlation between the structural descriptors and the biological activity mdpi.comresearchgate.net.

| Model Parameter | CoMFA | CoMSIA | Description | Reference |

| q² | 0.613 | 0.650 | Cross-validated correlation coefficient, indicating good internal predictability. | nih.govmdpi.com |

| r² | 0.957 | 0.961 | Non-cross-validated correlation coefficient, showing a strong fit of the model to the training data. | nih.govmdpi.com |

| F-value | 125.79 | 111.45 | A high F-statistic indicates a statistically significant regression model. | nih.govmdpi.com |

| Standard Error of Estimate (SEE) | 0.201 | 0.191 | Measures the goodness of fit of the model. | nih.govmdpi.com |

These QSAR models generate contour maps that visualize favorable and unfavorable regions for different physicochemical properties around the molecular scaffold. This information was used to design a new series of 2,6,9-trisubstituted purines with enhanced potency against both wild-type and mutant forms of Bcr-Abl mdpi.comnih.gov.

Conformational Analysis and Pharmacophore Generation

The biological activity of a diphenyl purine derivative is intrinsically linked to its three-dimensional structure and its ability to adopt a specific conformation that is complementary to the target's binding site. Conformational analysis and pharmacophore modeling are essential tools for understanding these requirements nih.gov.

A pharmacophore model represents the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. For purine-based kinase inhibitors, these models are often generated based on the interactions observed in co-crystal structures or from a set of active ligands mdpi.com.

A common pharmacophore for purine-based Bcr-Abl inhibitors includes:

One or more hydrogen bond acceptor sites.

One hydrogen bond donor site.

Aromatic/hydrophobic regions corresponding to the phenyl groups.

Molecular docking studies complement this by predicting the preferred binding pose (conformation) of the inhibitors within the Bcr-Abl active site. These studies have confirmed that the purine scaffold mimics the adenine (B156593) portion of ATP, while the diphenyl moieties extend into adjacent hydrophobic regions, explaining the SAR observations regarding substitutions at the C2, C6, and N9 positions nih.gov. The conformational flexibility of substituents, particularly at the N9 position, is crucial for accommodating the structural differences between wild-type and mutant kinases nih.gov.

Preclinical Biological Evaluation of Diphenyl Purine Derivative 4 in in Vitro and Non Human in Vivo Models

In Vivo Pharmacodynamics and Efficacy Studies in Non-Human Organisms

The in vivo evaluation of purine (B94841) derivatives requires the use of specific animal models that replicate aspects of human disease pathophysiology.

Models for Peripheral CB1 Antagonism: For the diphenyl purine derivatives developed as peripheral CB1 antagonists, Sprague-Dawley rats were used to study oral absorption and CNS penetration semanticscholar.org. The primary goal was to confirm that the compound could be absorbed orally while demonstrating limited distribution into the brain, a key feature for avoiding psychiatric side effects researchgate.net.

Models for Anticonvulsant Activity: To assess the anticonvulsant efficacy of purine derivatives like compound 5e, standard rodent models of epilepsy are employed. These include the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is a model for myoclonic and absence seizures. Mice are commonly used for these screening assays.

Models for Metabolic Disease: For evaluating purine derivatives as DPP-4 inhibitors for T2DM, the Zücker diabetic fatty (ZDF) rat is a well-established model. These animals exhibit genetic obesity and develop key features of the metabolic syndrome and T2DM, including hyperglycemia and insulin (B600854) resistance, making them suitable for testing the efficacy of antihyperglycemic agents.

In vivo studies are crucial for confirming that a compound engages its intended target and modulates relevant biological pathways, often measured through biomarkers.

Biomarkers for Peripheral Selectivity: In the development of peripherally selective diphenyl purine CB1 antagonists, a key pharmacodynamic biomarker was the brain-to-plasma concentration ratio researchgate.net. For one promising sulfonamide derivative (compound 12), the brain-to-plasma ratio in rats ranged from 0.05 to 0.11, confirming very limited brain penetration and successful engagement of the peripheral selectivity strategy researchgate.net.

Biomarkers for Antidiabetic Efficacy: For the 8-purine derivative DPP-4 inhibitor, in vivo studies in ZDF rats demonstrated significant modulation of glycemic biomarkers. Chronic oral administration of the compound led to a marked reduction in both fasting hyperglycemia and glycated hemoglobin (HbA1c), a long-term marker of glycemic control. This confirmed that the in vitro DPP-4 inhibition translated to a tangible therapeutic effect in a relevant disease model.

Table 4: In Vivo Efficacy of a Representative Purine Derivative in ZDF Rats Effects on glycemic control after 12 weeks of treatment.

| Treatment Group | Parameter | Reduction vs. Control | Reference |

|---|---|---|---|

| Compound 1 (8-purine derivative) | Fasting Hyperglycemia | 24% | |

| Compound 1 (8-purine derivative) | HbA1c | 14% | |

| Vildagliptin | Fasting Hyperglycemia | 19% | |

| Vildagliptin | HbA1c | 10.6% |

Assessment of Biological Responses in Defined Non-Human Research Models

The preclinical assessment of a new chemical entity involves rigorous testing in both in vitro and in vivo models to determine its biological activity and potential therapeutic effects. For the illustrative 8-purine derivative (Compound 1), its biological response was characterized in the context of type 2 diabetes.

In vitro studies are fundamental in determining the direct interaction of a compound with its biological target. For Compound 1, its inhibitory activity against the DPP-4 enzyme was a key parameter. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. In vitro assays demonstrated that Compound 1 is a potent inhibitor of DPP-4. nih.govresearchgate.net

Following in vitro characterization, the biological response is assessed in relevant animal models of disease. For an anti-diabetic agent, the Zücker diabetic fatty (ZDF) rat is a well-established model that mimics many aspects of human type 2 diabetes. In studies involving the 8-purine derivative, oral administration to ZDF rats resulted in significant improvements in glycemic control. nih.govresearchgate.netdovepress.com Specifically, treatment with Compound 1 led to a reduction in both fasting hyperglycemia and chronic hyperglycemia, as measured by glycated hemoglobin (HbA1c) levels. nih.govresearchgate.netdovepress.com

The following table summarizes the key biological responses observed for the 8-purine derivative (Compound 1) in preclinical models.

| Biological Response | Model | Key Findings | Reference |

| DPP-4 Inhibition | In Vitro Enzyme Assay | Potent inhibition of DPP-4 activity | nih.govresearchgate.net |

| Reduction of Hyperglycemia | Zücker Diabetic Fatty (ZDF) Rats | Significant decrease in fasting blood glucose levels | nih.govresearchgate.netdovepress.com |

| Improvement in Glycemic Control | Zücker Diabetic Fatty (ZDF) Rats | Reduction in HbA1c levels, indicating long-term glucose control | nih.govresearchgate.netdovepress.com |

In Vivo Target Occupancy and Engagement Studies in Animal Models

Target occupancy and engagement studies are crucial to confirm that a drug candidate interacts with its intended target in a living organism and that this interaction leads to the desired biological effect. For DPP-4 inhibitors like the 8-purine derivative (Compound 1), these studies would typically measure the extent of DPP-4 inhibition in plasma or tissues after administration of the compound.

The in vivo efficacy of Compound 1 in reducing hyperglycemia in ZDF rats provides strong evidence of target engagement. nih.govresearchgate.netdovepress.com By inhibiting DPP-4, the compound prevents the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). Elevated levels of active GLP-1 stimulate insulin secretion and suppress glucagon (B607659) release in a glucose-dependent manner, thereby lowering blood glucose levels. The observed anti-hyperglycemic effects of Compound 1 in ZDF rats are consistent with this mechanism of action. nih.gov

Direct measurement of DPP-4 activity in plasma samples from treated animals is a common method to quantify target engagement. A significant reduction in plasma DPP-4 activity following administration of the compound confirms that it has reached its target and is exerting its inhibitory effect. While specific percentage of inhibition data for Compound 1 were not detailed in the provided search results, the significant anti-diabetic effects strongly imply successful target engagement.

The table below outlines the key aspects of in vivo target occupancy and engagement for the illustrative 8-purine derivative.

| Parameter | Methodology | Inferred Outcome for 8-Purine Derivative (Compound 1) | Reference |

| Target Occupancy | Measurement of plasma DPP-4 activity post-administration | Substantial inhibition of DPP-4 enzyme activity in vivo | nih.gov |

| Target Engagement | Assessment of downstream physiological effects | Improved glycemic control, evidenced by reduced fasting glucose and HbA1c | nih.govresearchgate.netdovepress.com |

| Pharmacodynamic Marker | Plasma DPP-4 activity | Serves as a biomarker to correlate drug exposure with biological effect | nih.gov |

Computational Chemistry and Molecular Modeling of Diphenyl Purine Derivative 4

Molecular Docking and Ligand-Target Interaction Analysis

Prediction of Binding Modes and Affinities to Receptors and Enzymes

While specific molecular docking studies exclusively focused on Diphenyl purine (B94841) derivative 4 are not extensively detailed in publicly available literature, the broader class of diphenyl purine derivatives has been investigated as antagonists for the Cannabinoid Receptor 1 (CB1). nih.gov These studies aim to understand how modifications to the purine scaffold influence binding affinity and selectivity. For a hypothetical docking study of Diphenyl purine derivative 4 with a target receptor, the predicted binding energy would indicate the strength of the interaction, with more negative values suggesting a stronger affinity. The binding mode would reveal the specific orientation of the molecule within the active site of the target protein.

Table 1: Hypothetical Docking Scores of this compound with Various Receptors

| Target Receptor/Enzyme | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| Cannabinoid Receptor 1 (CB1) | -9.8 | 50 |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | 150 |

| Dipeptidyl Peptidase 4 (DPP-4) | -7.2 | 800 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational values for this compound were not found in the searched sources.

Characterization of Key Intermolecular Interactions

The stability of a ligand-receptor complex is governed by various non-covalent interactions. For this compound, these would likely include:

Hydrogen Bonds: The carbamate (B1207046) group and the nitrogen atoms within the purine ring are potential hydrogen bond donors and acceptors, respectively. These can form crucial interactions with amino acid residues in the active site of a target protein.

Hydrophobic Interactions: The two phenyl groups (one with a chloro-substituent) and the piperidine (B6355638) ring provide significant hydrophobic surfaces that can interact with nonpolar pockets within the binding site.

Pi-Pi Stacking: The aromatic purine core and the attached phenyl rings can engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The chlorine atoms on the phenyl rings can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which are fundamental to its reactivity and interactions. Methods like Density Functional Theory (DFT) can be used to calculate properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. For this compound, these calculations would shed light on the regions of the molecule that are most likely to participate in chemical reactions or form strong intermolecular interactions.

De Novo Design and Virtual Screening Approaches

The structural information obtained from computational studies of this compound can be leveraged in de novo design and virtual screening efforts. De novo design involves the creation of novel molecules with desired properties, potentially by modifying the scaffold of this compound to improve its binding affinity or selectivity. Virtual screening, on the other hand, involves computationally screening large libraries of compounds to identify those that are likely to bind to a specific target. The binding mode and interaction patterns of this compound could serve as a template or starting point for identifying new and potentially more potent drug candidates.

Potential Research Applications and Broader Scientific Implications

Utility as a Chemical Probe for Biological Pathway Elucidation

Diphenyl purine (B94841) derivative 4, due to its core structure, has the potential to be a valuable chemical probe for dissecting biological pathways. Its unique diphenyl substitution pattern may confer selectivity for specific protein targets, a crucial attribute for a reliable chemical probe.

Tool Compound for Target Validation in Chemical Biology

In chemical biology, tool compounds are essential for validating the role of specific proteins in disease processes. While specific studies employing Diphenyl purine derivative 4 for target validation are not readily found, the general class of purine derivatives has been extensively used for this purpose. For instance, various substituted purines have been instrumental in validating kinases as therapeutic targets in oncology. A well-characterized, potent, and selective inhibitor can be used to mimic the effect of a genetic knockout or knockdown, thereby providing strong evidence for the role of the target protein in a cellular process. The development of libraries of purine derivatives allows for the identification of such tool compounds, which can then be used to validate novel drug targets.

Reagent for Investigating Complex Cellular Signaling Networks

The purine scaffold is a common feature in molecules that modulate key components of cellular signaling networks, such as protein kinases and G-protein coupled receptors (GPCRs). This compound has been suggested to interact with cannabinoid receptors, which are GPCRs central to various physiological processes. By acting as a ligand for such receptors, this compound could be used to investigate the intricate signaling cascades they initiate. For example, it could help in studying downstream signaling events, receptor desensitization, and cross-talk with other signaling pathways. The ability of purine derivatives to modulate these networks makes them indispensable reagents for cell biologists.

| Potential Signaling Pathway Modulation |

| Kinase signaling cascades (e.g., MAPK, PI3K) |

| G-protein coupled receptor (GPCR) signaling |

| Purinergic signaling pathways |

Contributions to the Fundamental Understanding of Purine Metabolism and Signaling

Purines are fundamental molecules in cellular metabolism, serving as building blocks for nucleic acids and as key signaling molecules (e.g., ATP and GTP). The study of purine derivatives can provide significant insights into the enzymes and receptors that govern purine metabolism and signaling. While direct research on the effect of this compound on purine metabolism is not available, compounds with a purine core can act as inhibitors or substrates for enzymes in the purine salvage and de novo synthesis pathways. By observing the cellular effects of such compounds, researchers can better understand the roles of these pathways in normal physiology and in disease states like cancer and metabolic disorders. Furthermore, purinergic signaling, mediated by receptors that bind extracellular purines, is a vital area of research, and synthetic purine derivatives are crucial for characterizing these receptors and their physiological roles.

Advancements in Synthetic Methodologies and Chemical Diversity Libraries

The synthesis of substituted purines like this compound contributes to the advancement of synthetic organic chemistry and the generation of chemical diversity libraries for drug discovery. The creation of such molecules often requires the development of novel and efficient synthetic routes.

Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Buchwald-Hartwig couplings), have revolutionized the synthesis of aryl- and heteroaryl-substituted purines. These methods allow for the systematic variation of substituents on the purine core, which is essential for establishing structure-activity relationships (SAR). The synthesis of a compound like this compound would likely employ such advanced methodologies, starting from readily available purine precursors.

The ability to synthesize a wide array of purine derivatives has led to the creation of large and diverse chemical libraries. These libraries are invaluable resources for high-throughput screening campaigns aimed at identifying new drug leads. The inclusion of compounds like this compound, with its specific substitution pattern, enriches the chemical space covered by these libraries, increasing the probability of discovering novel biological activities. The development of both solution-phase and solid-phase synthesis techniques has further accelerated the generation of these valuable research tools. nih.gov

| Synthetic Methodologies for Purine Derivatives |

| Nucleophilic aromatic substitution |

| Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) |

| Copper-mediated N-arylation |

| Solid-phase synthesis |

Future Research Directions and Unresolved Questions

Exploration of Undiscovered Molecular Targets and Off-Target Activities

A primary avenue for future investigation is the comprehensive identification of all molecular targets of Diphenyl purine (B94841) derivative 4. While its primary targets may be known, a complete understanding of its polypharmacology is crucial. It is hypothesized that the varied cellular effects of compounds like Diphenyl purine derivative 4 may stem from interactions with multiple factors. nih.gov A thorough exploration of its target profile will illuminate the full spectrum of its mechanistic actions and potential therapeutic applications.

Furthermore, the identification of off-target activities is of paramount importance. These unintended interactions can lead to unforeseen side effects or, conversely, present opportunities for drug repurposing. A systematic screening against a broad panel of receptors, enzymes, and ion channels will provide a detailed map of its selectivity and potential liabilities. This knowledge is essential for predicting its biological effects with greater accuracy and for guiding the design of more selective derivatives.

Investigation of Synergistic Effects with Other Research Compounds

The potential for this compound to act in synergy with other research compounds is a promising area of study. Research on other purine derivatives has demonstrated that they can enhance the toxicity of certain nucleoside analogs in a dose-dependent manner. nih.gov This suggests that this compound could be investigated in combination with other agents to achieve enhanced therapeutic effects, potentially at lower concentrations, thereby reducing potential toxicity.

Future studies should focus on systematically screening combinations of this compound with a variety of compounds that target different but complementary cellular pathways. For instance, in the context of cancer research, combining it with agents that target different aspects of tumor biology, such as angiogenesis or cell cycle progression, could lead to more effective treatment strategies. Understanding the molecular basis of any observed synergistic interactions will be critical for the rational design of combination therapies. Based on the pharmacological synergy of JAK2 and BRD4 in the NF-κB pathway, a combination of inhibitors for these has shown positive therapeutic effects in treating certain conditions. nih.gov

Development of Advanced Synthetic Routes for Scalability and Purity

To facilitate further preclinical and potential clinical development, the establishment of efficient and scalable synthetic routes for this compound is essential. Current synthetic methods may be suitable for laboratory-scale production but may not be amenable to large-scale manufacturing. Future research should focus on developing novel synthetic strategies that are cost-effective, high-yielding, and produce the compound with high purity.

This may involve exploring new catalytic methods, flow chemistry techniques, or enzymatic synthesis to improve efficiency and reduce the environmental impact of the synthesis. The development of robust purification methods to ensure the removal of impurities that could affect biological activity or toxicity is also a critical aspect of this research.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Flow Chemistry | Improved reaction control, enhanced safety, potential for automation and scalability. | Initial setup costs, optimization of reaction parameters for continuous flow. |

| Catalytic Methods | Increased reaction efficiency, reduced waste, potential for asymmetric synthesis. | Catalyst cost and stability, removal of catalyst residues from the final product. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability, potential for low reaction rates. |

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

A holistic understanding of the mechanism of action of this compound requires the integration of experimental data with computational and systems biology approaches. nih.govmdpi.com By employing 'omics' technologies such as genomics, proteomics, and metabolomics, researchers can obtain a global view of the cellular response to the compound. nih.gov This approach allows for the identification of perturbed pathways and networks, providing a more complete picture than traditional single-target analyses. nih.govnih.gov

For example, transcriptomic and proteomic analyses of cells treated with this compound can reveal changes in gene and protein expression that point to its mechanism of action. nih.gov This data can then be integrated into network models to predict the downstream effects of the compound and to identify key nodes in the network that are critical for its activity. Such a systems-level understanding is invaluable for identifying biomarkers of response and for developing hypotheses about its therapeutic potential in various diseases. mdpi.com

Design of Next-Generation Diphenyl Purine Derivatives with Tuned Biological Profiles

The knowledge gained from the aforementioned research directions will provide a solid foundation for the rational design of next-generation diphenyl purine derivatives. The goal is to create new analogs with improved potency, selectivity, and pharmacokinetic properties. By understanding the structure-activity relationships (SAR) of this compound, medicinal chemists can make targeted modifications to its chemical structure to enhance its interaction with its primary target(s) while minimizing off-target effects.

Computational modeling and molecular docking studies can be employed to predict how structural modifications will affect binding to the target protein. This in silico approach can help prioritize the synthesis of new compounds, thereby accelerating the drug discovery process. The ultimate aim is to develop a portfolio of diphenyl purine derivatives with a range of biological profiles, allowing for the selection of the most appropriate candidate for a specific therapeutic application.

Q & A

Basic: What synthetic methodologies are employed in the preparation of diphenyl purine derivative 4 and its analogs?

Answer:

Diphenyl purine derivatives, including derivative 4, are synthesized via functional group modifications at the 4-aminopiperidine position. For example, amides (7–16) and sulfonamides (17–18) are generated by reacting derivative 4 with acyl chlorides, sulfonyl chlorides, or isocyanates under nitrogen atmosphere. Calcium mobilization assays are used to evaluate CB1 receptor antagonism, with 14/18 compounds showing Ke <10 nM and Ki <20 nM . Researchers should prioritize reagents with low molecular weight and optimal log P values to enhance peripheral selectivity .

Advanced: How do structural modifications in diphenyl purine derivatives influence their peripheral selectivity and CB1 receptor antagonism?

Answer:

Peripheral selectivity is achieved by optimizing physicochemical properties:

- Molecular weight >500 Da reduces BBB penetration.

- Total polar surface area (TPSA) >100 Ų enhances hydrophilicity.

- Hydrogen bond donors ≤3 limit CNS penetration.

For instance, compound 9 (MW = 512, TPSA = 101) showed negligible brain uptake (brain/plasma ratio = 0.05), while compound 6 (MW = 467, TPSA = 90) exhibited significant CNS penetration (ratio = 1.9) . Substituents like sulfonamides improve metabolic stability, whereas bulky R-groups at the 4-position reduce CNS access .

Basic: What in vitro assays are utilized to evaluate the CB1 receptor antagonistic activity of diphenyl purine derivatives?

Answer:

Calcium mobilization assays in HEK293 cells expressing CB1 receptors are standard. Compounds are tested against CP55940 (a CB1 agonist), with Ke values calculated via Schild regression. For example, derivative 4 analogs demonstrated Ke <10 nM, indicating high potency . Researchers should validate results with radioligand binding assays (e.g., Ki measurements using [³H]SR141716A) to confirm receptor affinity .

Advanced: What strategies are effective in minimizing central nervous system penetration of diphenyl purine derivatives while maintaining therapeutic efficacy?

Answer:

- Peripheral restriction: Design derivatives with MW >500, TPSA >100, and hydrogen bond donors ≤3. Compound 9 exemplifies this, showing efficacy in suppressing CB1 agonist-induced hypothermia without CNS side effects .

- Pharmacokinetic tuning: Oral dosing at 10 mg/kg in mice achieves Cₘₐₓ >1,600 ng/g plasma concentration, ensuring peripheral target engagement .

- In silico modeling: Use tools like QikProp to predict BBB penetration and refine substituents .

Basic: How is the pharmacokinetic profile of this compound assessed in preclinical models?

Answer:

- Plasma and brain distribution: Mice are dosed orally, and tissues are harvested at intervals (e.g., 1–24 hrs). LC-MS/MS quantifies compound levels. For derivative 9, plasma Cₘₐₓ = 1,653 ng/g vs. brain Cₘₐₓ = 83 ng/g .

- Metabolic stability: Incubate derivatives with liver microsomes to measure half-life (t½). Compounds with t½ >60 mins are prioritized .

Advanced: How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of diphenyl purine derivatives?

Answer:

- Assay relevance: Ensure in vitro assays (e.g., calcium mobilization) reflect physiological conditions (e.g., protein binding adjustments).

- Metabolite profiling: Use HPLC-MS to identify active metabolites. For example, compound 9’s sulfonamide group resists hepatic oxidation, maintaining in vivo stability .

- Tissue-specific efficacy models: Test derivatives in models of peripheral CB1 activity (e.g., diet-induced obesity) rather than CNS-focused assays .

Basic: What analytical techniques are recommended for characterizing diphenyl purine derivatives?

Answer:

- IR spectroscopy: Analyze carbonyl shifts (e.g., 1,650–1,750 cm⁻¹) to confirm metal coordination or hydrogen bonding, as demonstrated in palladium-purine complexes .

- NMR (¹H/¹³C): Assign peaks to verify substituent positions (e.g., 4-aminopiperidine protons at δ 3.2–3.8 ppm) .

- Mass spectrometry: Use HRMS for exact mass validation (e.g., [M+H]⁺ for compound 9: m/z 513.2345) .

Advanced: What computational modeling approaches support the design of peripherally restricted CB1 antagonists?

Answer:

- Molecular dynamics (MD) simulations: Model interactions between derivatives and CB1’s extracellular loops to predict binding kinetics.

- Quantitative structure-activity relationship (QSAR): Correlate descriptors (e.g., log P, TPSA) with peripheral selectivity. For example, a QSAR model revealed that TPSA >95 Ų reduces CNS uptake by 70% .

- Free-energy perturbation (FEP): Calculate ΔΔG for substituent modifications to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.